4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated aromatic compound with the molecular formula CHFO and a molecular weight of 282.22 g/mol. It is characterized by the presence of a trifluoromethoxy group and a carboxylic acid functional group, which contribute to its unique chemical properties. The compound is identified by its CAS number 408366-18-7 and is often utilized in various scientific applications due to its structural features that allow for diverse reactivity and interactions.
This compound is classified under organic compounds, specifically as an aromatic carboxylic acid. It falls into the category of biphenyl derivatives, which are known for their applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and catalyst presence, significantly influence the yield and purity of the final product. For instance, using tetrahydrofuran as a solvent provides a suitable environment for the nucleophilic attack required during hydrolysis.
The molecular structure of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid features:
The structural representation can be described using SMILES notation: O=C(O)C1=CC=CC=C1C1=CC=C(OC(F)(F)F)C=C1
.
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid can participate in various chemical reactions:
These reactions typically require careful control of reaction conditions such as temperature, pH, and concentration to achieve desired yields and selectivities.
The mechanism of action for 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid largely depends on its interactions within biological systems or its reactivity in synthetic pathways:
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid has several scientific uses:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: